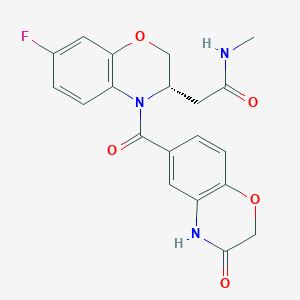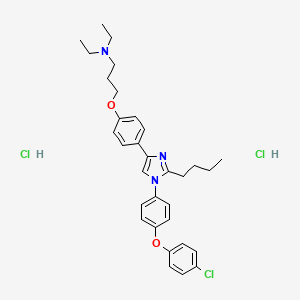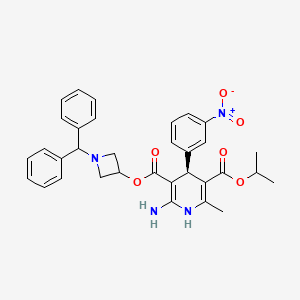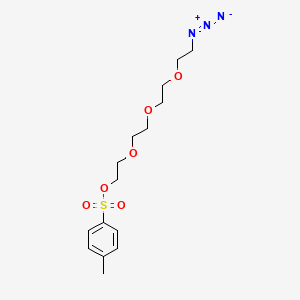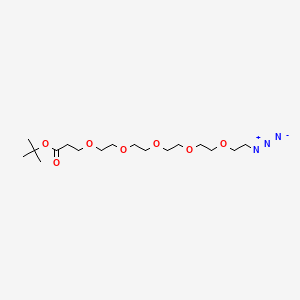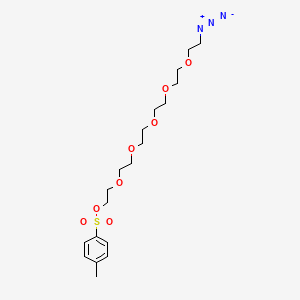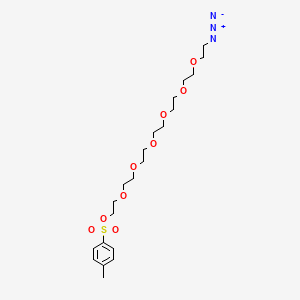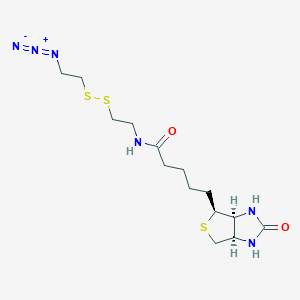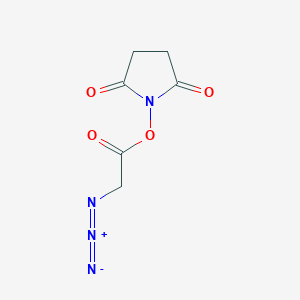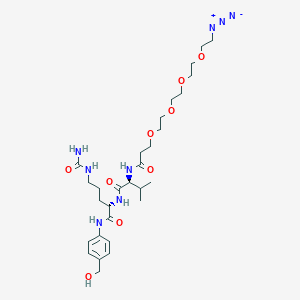
Azido-PEG4-Val-Cit-PAB-OH
Vue d'ensemble
Description
Azido-PEG4-Val-Cit-PAB-OH: is a cleavable peptide linker used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . This compound contains an azide group, a hydrophilic polyethylene glycol (PEG) spacer, a valine-citrulline (Val-Cit) dipeptide, and a para-aminobenzyl (PAB) functional group . The azide group enables click chemistry with terminal alkynes or strained cyclooctynes, while the Val-Cit dipeptide is cleaved by cellular proteases to allow for efficient payload delivery .
Applications De Recherche Scientifique
Azido-PEG4-Val-Cit-PAB-OH has a wide range of scientific research applications, including:
Chemistry:
Synthesis of ADCs: Used as a linker to attach cytotoxic drugs to antibodies, enhancing targeted drug delivery.
Biology:
Cellular Studies: Utilized in studies involving cellular uptake and intracellular trafficking of drug conjugates.
Medicine:
Cancer Therapy: Applied in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapeutic agents.
Industry:
Pharmaceutical Manufacturing: Used in the production of advanced drug delivery systems and therapeutic agents.
Analyse Biochimique
Biochemical Properties
Azido-PEG4-Val-Cit-PAB-OH plays a significant role in biochemical reactions. It contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Cellular Effects
The Val-Cit dipeptide in this compound is cleaved by cellular proteases within the cell to allow for efficient payload delivery via an elimination mechanism within the PAB structure . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of binding interactions with biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG4-Val-Cit-PAB-OH involves multiple steps, including the formation of the PEG spacer, the incorporation of the Val-Cit dipeptide, and the attachment of the azide and PAB groups . The PEG spacer is typically synthesized through polymerization reactions, while the Val-Cit dipeptide is incorporated using standard peptide coupling reactions . The azide group is introduced via azidation reactions, and the PAB group is attached through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity . Key steps include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Azido-PEG4-Val-Cit-PAB-OH undergoes several types of chemical reactions, including:
Proteolytic Cleavage: The Val-Cit dipeptide is cleaved by cellular proteases such as cathepsin B, releasing the payload.
Common Reagents and Conditions:
CuAAC Reactions: Copper catalysts, terminal alkynes, and appropriate solvents (e.g., DMSO) are used.
SPAAC Reactions: Strained cyclooctynes such as DBCO or BCN are used.
Proteolytic Cleavage: Cellular proteases like cathepsin B under physiological conditions.
Major Products:
Click Chemistry Products: Triazole-linked conjugates.
Proteolytic Cleavage Products: Free payload and cleaved linker fragments.
Mécanisme D'action
Azido-PEG4-Val-Cit-PAB-OH exerts its effects through the following mechanisms:
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Azido-PEG4-Val-Cit-PAB-NH2: Similar structure but with an amine group instead of a hydroxyl group.
DBCO-PEG4-Val-Cit-PAB-OH: Contains a DBCO group instead of an azide group, used for strain-promoted alkyne-azide cycloaddition reactions.
Uniqueness: Azido-PEG4-Val-Cit-PAB-OH is unique due to its combination of an azide group for click chemistry, a PEG spacer for increased solubility, and a Val-Cit dipeptide for protease-specific cleavage . This combination makes it highly versatile for use in both ADCs and PROTACs, providing efficient and targeted delivery of therapeutic agents .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N8O9/c1-21(2)26(36-25(39)9-12-43-14-16-45-18-19-46-17-15-44-13-11-33-37-31)28(41)35-24(4-3-10-32-29(30)42)27(40)34-23-7-5-22(20-38)6-8-23/h5-8,21,24,26,38H,3-4,9-20H2,1-2H3,(H,34,40)(H,35,41)(H,36,39)(H3,30,32,42)/t24-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRCLOURQJMPLC-AHWVRZQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)
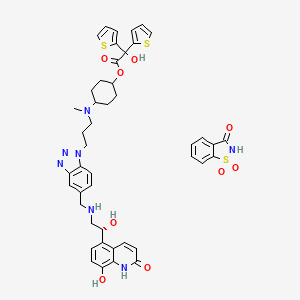
![[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate;bromide](/img/structure/B605786.png)
![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
